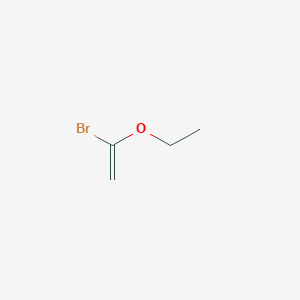
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is a chemical compound with the molecular formula C₁₀H₁₇NO₄. This compound is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with alcohols. One common method is the reaction of cyanoacetic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyanoacetic acid+3-methylbutanolH2SO4Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to optimize yield and purity. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyanoacetic acid and 3-methylbutanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Cyanoacetic acid and 3-methylbutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing cyanoacetic acid and 3-methylbutanol, which can then participate in various biochemical pathways. The cyano group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl propionate: An ester with similar structural features, used in perfumes and as a solvent.
Uniqueness
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is unique due to the presence of both a cyano group and an ester linkage, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
102069-18-1 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
[2-(3-methylbutoxy)-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C10H15NO4/c1-8(2)4-6-14-10(13)7-15-9(12)3-5-11/h8H,3-4,6-7H2,1-2H3 |
InChI Key |
QMPRMJHRYDLCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)COC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


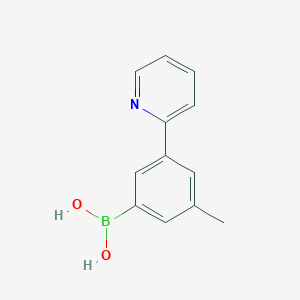
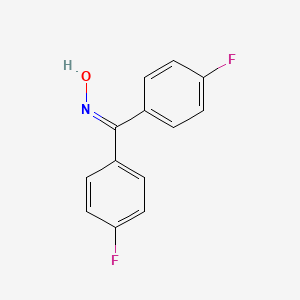
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
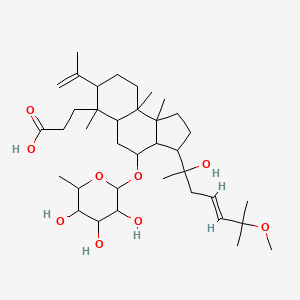
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
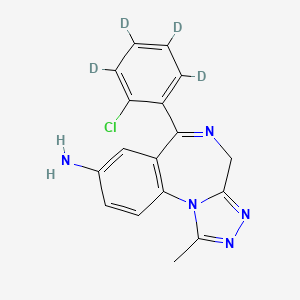
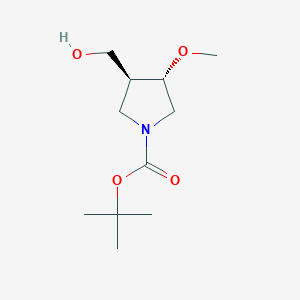
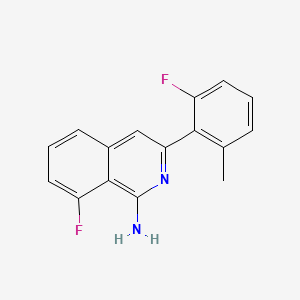


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
